molecular formula C9H9N3O B1296942 2-(1H-Benzimidazol-1-yl)acetamide CAS No. 54980-92-6

2-(1H-Benzimidazol-1-yl)acetamide

Cat. No.: B1296942
CAS No.: 54980-92-6
M. Wt: 175.19 g/mol
InChI Key: JGUIKGIYNJGAGH-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of science and industry.

Biochemical Analysis

Biochemical Properties

2-(1H-Benzimidazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of enzymes such as poly (ADP-ribose) polymerase and reverse transcriptase . These interactions are crucial for the compound’s antiviral and anticancer properties. Additionally, this compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including this compound, have shown antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells . This compound can also modulate the expression of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to chronic morphine treatment .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase . Additionally, it can interact with DNA, leading to DNA cleavage and cytotoxic effects . These molecular interactions are essential for the compound’s pharmacological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that benzimidazole derivatives, including this compound, exhibit stability and maintain their biological activity over extended periods . The compound may undergo degradation under certain conditions, which can affect its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its cytotoxic and antiproliferative activities over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzimidazole derivatives, including this compound, exhibit dose-dependent effects on various biological processes . At lower doses, the compound may show beneficial effects, such as antiproliferative and anti-inflammatory activities. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ toxicity . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives, including this compound, are metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and metabolite levels, which are essential for its biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, benzimidazole derivatives, including this compound, can be transported across cell membranes by specific transporters . Additionally, the compound’s localization and accumulation within cells and tissues can influence its pharmacological activities .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzimidazole derivatives, including this compound, have been shown to localize in the nucleus, where they can interact with DNA and exert their cytotoxic effects . The subcellular localization of this compound is crucial for its biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide typically involves the reaction of benzimidazole with chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzimidazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-(1H-Benzimidazol-2-yl)acetamide: A similar compound with slight structural differences.

    N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom of the benzimidazole ring.

Uniqueness: 2-(1H-Benzimidazol-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIKGIYNJGAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342587
Record name 2-(benzimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-92-6
Record name 1H-Benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54980-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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